molecular formula C23H20O3 B12720832 alpha-(1,1'-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol CAS No. 117238-86-5

alpha-(1,1'-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol

Cat. No.: B12720832
CAS No.: 117238-86-5
M. Wt: 344.4 g/mol
InChI Key: IUKHZZLAMVXLJV-UHFFFAOYSA-N
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Description

Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol: is a complex organic compound that features a biphenyl group, an ethoxy group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored for its efficiency and ability to form carbon-carbon bonds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol can be compared with other biphenyl and benzofuran derivatives:

The uniqueness of alpha-(1,1’-Biphenyl)-4-yl-7-ethoxy-2-benzofuranmethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

117238-86-5

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

(7-ethoxy-1-benzofuran-2-yl)-(4-phenylphenyl)methanol

InChI

InChI=1S/C23H20O3/c1-2-25-20-10-6-9-19-15-21(26-23(19)20)22(24)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15,22,24H,2H2,1H3

InChI Key

IUKHZZLAMVXLJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

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